Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Aqueous solubility Bioisostere Physicochemical property

Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate (CAS 2940861-58-3, C17H21NO4, MW 303.35) is an enantiopure, orthogonally protected non-canonical amino acid building block featuring the bicyclo[1.1.1]pentane (BCP) cage as a side-chain motif. The compound incorporates an N-terminal benzyloxycarbonyl (Cbz) protecting group and a C-terminal methyl ester, making it a direct synthetic equivalent of Cbz-protected phenylalanine or leucine for solution-phase peptide synthesis and medicinal chemistry campaigns requiring late-stage diversification.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
Cat. No. B13900398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)/t13?,14-,17?/m0/s1
InChIKeyWYYZALYQKHMAHX-UUCFBXCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate: A Cbz-Protected BCP Amino Acid Building Block for Bioisostere-Driven Lead Optimization


Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate (CAS 2940861-58-3, C17H21NO4, MW 303.35) is an enantiopure, orthogonally protected non-canonical amino acid building block featuring the bicyclo[1.1.1]pentane (BCP) cage as a side-chain motif. The compound incorporates an N-terminal benzyloxycarbonyl (Cbz) protecting group and a C-terminal methyl ester, making it a direct synthetic equivalent of Cbz-protected phenylalanine or leucine for solution-phase peptide synthesis and medicinal chemistry campaigns requiring late-stage diversification . The BCP unit is a validated nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, with demonstrated advantages in aqueous solubility, nonspecific binding, and metabolic stability over aromatic progenitors [1].

Why Generic Phenylalanine or Leucine Building Blocks Cannot Substitute Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate


Although Cbz-L-phenylalanine methyl ester (Cbz-Phe-OMe) and Cbz-L-leucine methyl ester (Cbz-Leu-OMe) are widely available and structurally analogous, they introduce liabilities that the BCP motif is specifically designed to overcome. The flat, electron-rich phenyl ring of Cbz-Phe-OMe contributes to high aromatic ring count, leading to poor aqueous solubility, strong nonspecific binding to biological membranes, and susceptibility to CYP450-mediated oxidative metabolism [1]. Cbz-Leu-OMe lacks the three-dimensional conformational restriction needed to explore novel vectors in target binding pockets and is metabolically vulnerable at the isobutyl side-chain . The Cbz-BCP building block addresses these deficiencies while preserving an orthogonal Cbz/methyl ester protection scheme compatible with established solution-phase peptide coupling protocols . Substituting the unoptimized phenyl or isobutyl side-chain after lead identification generally requires a complete synthetic re-route; incorporating the BCP surrogate at the building-block stage streamlines SAR exploration and minimizes re-synthesis burden.

Evidence Guide: Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate – Quantified Differentiation vs. Key Comparators


BCP Side-Chain Improves Aqueous Solubility by ≥50-Fold Compared to a Phenyl Ring Side-Chain

Replacing a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) unit improves aqueous solubility by at least 50-fold in matched molecular pair comparisons [1]. This class-level effect is attributed to the reduced planarity and π-stacking propensity of the saturated BCP cage compared to the aromatic phenyl ring. While the specific solubility value for the target compound has not been reported in a head-to-head comparison with Cbz-Phe-OMe, the 50-fold improvement is a well-established benchmark across diverse chemotypes bearing BCP-for-phenyl replacements . By contrast, the bicyclo[2.2.2]octane-1,4-diyl group yields more lipophilic molecules and does not confer the same solubility benefits [1].

Aqueous solubility Bioisostere Physicochemical property BCP Phenyl replacement

BCP Motif Markedly Reduces Nonspecific Binding to Biological Membranes vs. Phenyl-Containing Analogs

The BCP-1,3-diyl group markedly decreases nonspecific binding (NSB) compared to a matched phenyl ring, as quantified by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). In a comparative series of a–b pairs (phenyl vs. BCP-substituted analogs), the BCP variants consistently exhibited substantially lower CHI(IAM) values, translating to reduced NSB propensity [1]. This is a critical differentiator for peptide-based probes and imaging agents where high NSB generates false-positive signals and obscures target engagement. Cubane-1,4-diyl also reduces NSB, but BCP achieves favorable NSB alongside superior synthetic tractability [1].

Nonspecific binding CHI(IAM) BCP Bioisostere Membrane interaction

BCP Substitution Maintains Equipotency While Delivering Superior Oral Pharmacokinetics: Evidence from a γ-Secretase Inhibitor Program

In the γ-secretase inhibitor series, replacement of the central para-substituted fluorophenyl ring of compound 1 (BMS-708,163) with a BCP motif yielded compound 3, which demonstrated equipotent enzyme inhibition alongside significant improvements in passive permeability and aqueous solubility [1]. Critically, the improved biopharmaceutical properties translated to ~4-fold higher Cmax and AUC values for BCP-containing 3 relative to the phenyl progenitor 1 in a mouse oral absorption model [1]. This demonstrates that the BCP bioisostere does not necessarily compromise target engagement while delivering substantial pharmacokinetic gains.

Target potency Oral pharmacokinetics γ-Secretase inhibitor BCP bioisostere Cmax AUC

Cbz Protection Confers Orthogonal Deprotection Selectivity Over Fmoc and Boc Strategies for Solution-Phase BCP Amino Acid Incorporation

The Cbz (benzyloxycarbonyl) group is selectively removable by catalytic hydrogenolysis (H2/Pd–C) or strong acid (HBr/AcOH), conditions that leave Fmoc (base-labile) and Boc (mild-acid-labile) groups intact. This enables orthogonal deprotection strategies in solution-phase peptide synthesis where sequential N-terminal manipulations are required . In contrast, the more common Fmoc-NH-BCP-COOH building block is incompatible with hydrogenolysis-based orthogonal schemes and is primarily suited for solid-phase protocols . The Cbz/methyl ester pairing of the target compound thus offers a distinct tactical advantage for convergent solution-phase routes where late-stage BCP-amino acid incorporation is desired.

Orthogonal protection Cbz deprotection Solution-phase peptide synthesis BCP amino acid Fmoc Boc

BCP Cage Resists CYP450-Mediated Oxidative Metabolism Compared to Phenyl and tert-Butyl Side Chains

The saturated, strained C–H bonds of the BCP cage possess higher bond dissociation energies than those of a phenyl ring or tert-butyl group, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. In a hepatitis C NS5B inhibitor program, BCP-containing analogs retained comparable antiviral potency (<10 nM across genotypes 1a, 1b, and 2a) while avoiding the rapid CYP450-mediated hydroxylation that plagued the tert-butyl-bearing progenitors [2]. This metabolic stability advantage is central to the scientific rationale for selecting BCP-containing building blocks over conventional lipophilic side chains in lead optimization.

Metabolic stability CYP450 BCP Phenyl replacement tert-Butyl replacement In vitro metabolism

Application Scenarios for Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate in Research and Industrial Procurement


Solution-Phase Synthesis of Conformationally Constrained Peptide Leads Requiring Orthogonal N-Terminal Deprotection

The Cbz/methyl ester orthogonal protection scheme of this building block enables convergent solution-phase assembly of peptide and peptidomimetic libraries where late-stage N-terminal deprotection via catalytic hydrogenolysis is required, while Fmoc- or Boc-protected fragments remain intact at other positions. This scenario is particularly relevant for medicinal chemistry programs seeking to replace phenylalanine or leucine residues with a rigid, three-dimensional BCP surrogate to improve solubility and reduce nonspecific binding without re-engineering the entire synthetic route [1].

Bioisostere Scanning of Phenylalanine or Leucine Positions to Improve Oral Pharmacokinetics While Maintaining Target Potency

For lead series where a critical phenylalanine or leucine residue drives target binding but contributes to poor solubility, high nonspecific binding, or CYP-mediated metabolic clearance, this Cbz-BCP building block enables direct incorporation of the BCP bioisostere at the monomer stage. Evidence from the γ-secretase inhibitor program demonstrates equipotency coupled with ~4-fold improvements in oral Cmax and AUC upon phenyl-to-BCP replacement, providing a scientifically validated basis for prioritizing this building block over phenylalanine or leucine analogs in PK optimization campaigns [2].

Synthesis of BCP-Containing Non-Canonical Amino Acid Libraries for Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Platforms

The high Fsp3 character (Fsp3 ≈ 0.75 for the BCP core) of this building block aligns with the growing industry emphasis on increasing three-dimensionality and saturation in screening libraries to enhance clinical success rates . The Cbz protection facilitates purification and handling during library construction, while the methyl ester provides a handle for further diversification. The BCP motif's demonstrated advantages in solubility (>50-fold over phenyl) and reduced NSB make it a strategically differentiated scaffold for fragment and DEL-based hit generation compared to planar aromatic amino acid building blocks [1].

Custom Synthesis of Metabolically Stabilized Peptide Therapeutics for HCV, Neuroscience, and Oncology Targets

For CRO and CDMO organizations offering custom peptide synthesis services, stocking or sourcing this building block enables rapid response to client requests for metabolically stabilized peptide analogs. The BCP cage's resistance to CYP450 oxidation, as demonstrated in the HCV NS5B inhibitor program where BCP analogs avoided rapid hydroxylation while retaining sub-10 nM antiviral potency, positions this monomer as a value-added intermediate for therapeutic peptide programs targeting infectious disease, neuroscience, and oncology indications where metabolic stability is a key optimization parameter [3].

Quote Request

Request a Quote for Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.